An In-depth Technical Guide to Fmoc-O-trityl-L-homoserine: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-O-trityl-L-homoserine: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-O-trityl-L-homoserine, a critical building block in solid-phase peptide synthesis (SPPS). This document offers detailed information for researchers and professionals engaged in peptide chemistry and drug development, including tabulated chemical data, a detailed experimental protocol for its use in SPPS, and workflow diagrams.
Core Chemical Properties
Fmoc-O-trityl-L-homoserine is a versatile amino acid derivative widely utilized in the synthesis of peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, while the trityl (Trt) group offers acid-labile protection for the hydroxyl side chain. This orthogonal protection scheme is fundamental to modern Fmoc-based solid-phase peptide synthesis. The trityl group also enhances the solubility of the amino acid derivative.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₃NO₅ | [1] |
| Molecular Weight | 583.68 g/mol | [1] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 60 - 72 °C | [1] |
| Optical Rotation | [α]²⁰/D = -14 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥ 99.8% (Chiral HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1][2][3] |
Chemical Structure
The structure of Fmoc-O-trityl-L-homoserine is characterized by the L-homoserine backbone with the α-amino group protected by the Fmoc moiety and the side-chain hydroxyl group protected by the bulky trityl group.
Caption: Chemical structure of Fmoc-O-trityl-L-homoserine.
Experimental Protocol: Incorporation of Fmoc-O-trityl-L-homoserine in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for the incorporation of Fmoc-O-trityl-L-homoserine into a growing peptide chain on a solid support. The protocol is based on established Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-O-trityl-L-homoserine
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Peptide synthesis grade Dimethylformamide (DMF)
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20% (v/v) Piperidine in DMF
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Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
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Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
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Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
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Dichloromethane (DCM)
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Methanol (MeOH)
Workflow for a Single Coupling Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Step-by-Step Procedure
1. Resin Swelling:
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Place the desired amount of resin in a reaction vessel.
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Add sufficient DMF to swell the resin for at least 30-60 minutes.
2. Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the peptide chain.[4][5][6]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution.
3. Washing after Deprotection:
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Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.
4. Amino Acid Activation and Coupling:
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In a separate vessel, pre-activate the Fmoc-O-trityl-L-homoserine.
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For HBTU/HATU activation: Dissolve Fmoc-O-trityl-L-homoserine (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and a hindered base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.[3] Allow the activation to proceed for 1-2 minutes.
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For DIC/Oxyma activation: Dissolve Fmoc-O-trityl-L-homoserine (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution.[3]
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.[3]
5. Monitoring the Coupling Reaction:
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After the coupling reaction, take a small sample of the resin beads and perform a qualitative test (e.g., the Kaiser test) to check for the presence of free primary amines.
-
A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction. A positive result (e.g., blue beads) signifies incomplete coupling, and the coupling step should be repeated.[3]
6. Washing after Coupling:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and MeOH (1-2 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling or for final cleavage and deprotection if the synthesis is complete.
Cleavage and Final Deprotection
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group on the homoserine residue, are removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
A standard cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS) to prevent side reactions from the released trityl cations, and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The cleavage is typically carried out for 1-3 hours at room temperature.
Logical Relationship of Protecting Groups in SPPS
Caption: Orthogonal protection scheme in Fmoc-based SPPS.
This guide provides essential technical information for the effective use of Fmoc-O-trityl-L-homoserine in peptide synthesis. Adherence to these protocols and a thorough understanding of the underlying chemistry will facilitate the successful synthesis of complex peptides for research and drug development applications.
